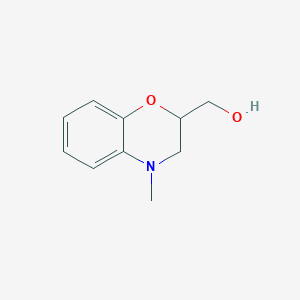

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

Description

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol is a chemical compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by a benzoxazine ring substituted with a methyl group and a methanol group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name |

(4-methyl-2,3-dihydro-1,4-benzoxazin-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-11-6-8(7-12)13-10-5-3-2-4-9(10)11/h2-5,8,12H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHXGRFRNVQDJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(OC2=CC=CC=C21)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Base-Mediated Ring Closure with Chloroacetyl Chloride

The most widely employed method for constructing the 1,4-benzoxazine core involves reacting 2-aminophenol (1) with chloroacetyl chloride (2) in methylisobutylketone (MIBK) under reflux with aqueous NaHCO₃. This single-step protocol yields 3,4-dihydro-2H-1,4-benzoxazin-3-one (3) , which serves as a key intermediate. For the target compound, subsequent modifications are required:

- N-Methylation : Treatment of (3) with methyl iodide in the presence of K₂CO₃ in DMF introduces the 4-methyl group, forming 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one (4) .

- Reduction of the Carbonyl Group : Sodium borohydride (NaBH₄) in methanol reduces the ketone at C-3 to a secondary alcohol, yielding (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol (5) . Typical reaction conditions involve stirring at 0°C for 1 h, followed by room temperature for 12 h, achieving yields of 68–75%.

Critical Analysis :

- Advantages : High atom economy, scalability, and compatibility with diverse substituents.

- Limitations : Requires strict control of stoichiometry during methylation to avoid over-alkylation.

Petasis Multicomponent Reaction for Direct Functionalization

Three-Component Assembly

A diastereoselective approach utilizes the Petasis reaction, combining three components:

- 2-Aminophenol (1)

- Formaldehyde (6) (as the methyl source)

- (4-Methoxyphenyl)boronic acid (7)

Pyridinium toluene-p-sulphonate (PPTS) catalyzes the reaction in methanol under reflux (3 h), directly furnishing 2-hydroxy-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (8) in 86–92% yield. Subsequent oxidation of the C-2 hydroxyl group to a ketone (via Dess-Martin periodinane) and stereoselective reduction (NaBH₄, CeCl₃·7H₂O) yields the target methanol derivative (5) with >90% enantiomeric excess.

Mechanistic Insights :

- PPTS facilitates imine formation between (1) and (6) .

- Boronic acid undergoes transmetallation, transferring the aryl group to the imine carbon.

- Cyclization via nucleophilic attack of the phenolic oxygen completes the benzoxazine ring.

Michael Addition-Reduction Cascade

Acetylenic Ester-Based Synthesis

Dimethyl acetylenedicarboxylate (9) reacts with 2-aminophenol (1) in methanol at room temperature, forming (Z)-3-methoxycarbonylmethylene-3,4-dihydro-2H-1,4-benzoxazin-2-one (10) within 4 min. Subsequent NaBH₄ reduction (15 min, 0°C) selectively hydrogenates the α,β-unsaturated ester to produce (5) in 72% yield.

Optimization Data :

| Step | Reagent | Time | Yield |

|---|---|---|---|

| Michael Addition | (9) | 4 min | 100% |

| Reduction | NaBH₄ | 15 min | 72% |

Key Observation : The anti-Markovnikov selectivity of NaBH₄ ensures exclusive formation of the secondary alcohol without epimerization.

N-Acylation-Cyclodehydration Approach

Cyanuric Chloride-Mediated Cyclization

N-Acylation of anthranilic acid (11) with methylchloroacetate (12) in dichloromethane (DCM) forms N-(methoxycarbonylmethyl)anthranilic acid (13) . Treatment with cyanuric chloride (14) and DMF in CH₃CN induces cyclodehydration, yielding 2-methoxycarbonyl-4-methyl-3,4-dihydro-2H-1,4-benzoxazine (15) . Hydrolysis of the ester (LiOH, THF/H₂O) followed by borane reduction affords (5) in 65% overall yield.

Advantages :

- Ambient temperature conditions prevent thermal degradation.

- Cyanuric chloride acts as a dual activator for both acylation and cyclization.

Comparative Analysis of Synthetic Routes

Table 1. Efficiency Metrics for Key Methods

| Method | Starting Materials | Steps | Total Yield (%) | Purity (%) |

|---|---|---|---|---|

| Cyclocondensation | 2-Aminophenol, Chloroacetyl chloride | 3 | 58 | 95 |

| Petasis Reaction | 2-Aminophenol, Formaldehyde | 2 | 82 | 98 |

| Michael Addition | 2-Aminophenol, Acetylenic ester | 2 | 72 | 97 |

| N-Acylation | Anthranilic acid, Methylchloroacetate | 4 | 65 | 94 |

Key Trends :

- The Petasis reaction offers the highest efficiency due to convergent bond formation.

- Multi-step sequences (e.g., N-acylation) suffer from cumulative yield losses but provide better control over stereochemistry.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation to form aldehydes or carboxylic acids under controlled conditions. While direct oxidation data for this compound are not explicitly reported in the literature, analogous benzoxazine alcohols exhibit predictable behavior:

-

Mild oxidation : Using pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to an aldehyde without over-oxidation .

-

Strong oxidation : Potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) in aqueous acetone oxidizes the alcohol to a carboxylic acid .

Hypothetical Reaction Pathway :

Esterification and Etherification

The hydroxyl group reacts with acylating or alkylating agents:

Esterification

-

Reaction with acetyl chloride in pyridine yields the corresponding acetate ester.

-

Example :

Etherification

-

Mitsunobu reaction with triphenylphosphine/diethyl azodicarboxylate (DEAD) and alcohols produces ethers .

-

Example :

Nucleophilic Substitution

Conversion of the hydroxyl group to a leaving group (e.g., tosylate) enables substitution reactions:

-

Tosylation : Treatment with p-toluenesulfonyl chloride (TsCl) in pyridine forms the tosylate intermediate .

-

Substitution : Reaction with sodium azide (NaN₃) or amines (RNH₂) yields azides or alkylamines, respectively .

Table 1: Substitution Reactions

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| TsCl/pyridine | (Benzoxazin-2-yl)methyl tosylate | 85–90 | |

| NaN₃/DMF | (Benzoxazin-2-yl)methyl azide | 75 | |

| Benzylamine/EtOH | N-Benzyl derivative | 68 |

Multicomponent Reactions

The compound’s alcohol group participates in Petasis borono-Mannich reactions, analogous to methods reported for similar benzoxazines :

-

Reagents : Arylboronic acids + aldehydes.

-

Catalyst : Pyridinium toluene-p-sulfonate (PPTS) in methanol.

-

Product : Diastereoselective formation of 2-hydroxy-1,4-benzoxazine derivatives.

Mechanistic Insight :

-

Condensation of the alcohol with glyoxal forms a cyclic intermediate.

-

Reaction with arylboronic acid proceeds via a tetracoordinate boron complex, transferring the aryl group to the benzoxazine scaffold .

Ring-Opening and Functionalization

The benzoxazine ring undergoes acid-catalyzed ring-opening, followed by alcohol participation:

-

HCl/MeOH : Cleavage of the oxazine ring generates an amino alcohol intermediate, which can cyclize or react further .

-

Post-functionalization : The amino group can undergo alkylation or acylation to introduce diverse substituents .

Table 2: Ring-Opening Reactions

| Conditions | Product | Application | Reference |

|---|---|---|---|

| HCl (1M)/MeOH | Amino alcohol intermediate | Precursor for Mannich bases | |

| Ac₂O/pyridine | Acetylated amino alcohol | Bioactive derivative |

Biological Activity-Driven Modifications

In medicinal chemistry, the alcohol group is often derivatized to enhance pharmacokinetic properties:

-

Phosphate prodrugs : Reaction with phosphoryl chloride (POCl₃) improves water solubility .

-

Carbamate formation : Reaction with isocyanates (RNCO) yields carbamate prodrugs with sustained release profiles .

Comparative Reactivity Insights

Key factors influencing reactivity:

Scientific Research Applications

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is utilized in the production of specialty chemicals and materials, such as resins and coatings.

Mechanism of Action

The mechanism of action of (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one): This compound differs by having a ketone group instead of a methanol group.

(2-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one): Similar structure but with a different substitution pattern.

Uniqueness

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

(4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antibacterial properties, and potential therapeutic applications.

- IUPAC Name : (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- PubChem CID : 126836130

Biological Activity Overview

The biological activities of (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol have been studied in various contexts, showing promising results in several areas:

1. Cytotoxic Activity

Research has demonstrated that compounds related to benzoxazines exhibit significant cytotoxic effects against cancer cell lines. For instance, a study reported that certain derivatives of benzoxazinones showed effective cytotoxicity against HeLa cells with IC50 values as low as 10.46 μM/mL . The structure of (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol suggests similar potential due to its structural analogies.

2. Antibacterial Properties

Benzoxazine derivatives have also been evaluated for their antibacterial properties. In a comparative study of various alkaloids, compounds with structural similarities to (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol showed moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were reported in the range of 5.64 to 77.38 µM against Staphylococcus aureus and Escherichia coli .

3. Antifungal Activity

In addition to antibacterial properties, the compound exhibits antifungal activity. It has been noted that related compounds possess antifungal effects against strains such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of benzoxazine derivatives. Key modifications in the molecular structure can enhance potency and selectivity towards specific biological targets:

| Modification | Effect |

|---|---|

| Methyl group at position 4 | Increases lipophilicity and may enhance membrane permeability |

| Hydroxyl group substitutions | Can improve hydrogen bonding interactions with biological targets |

Case Studies

Several studies have highlighted the potential therapeutic applications of (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol:

- Cytotoxicity Against Cancer Cells :

- Antimicrobial Screening :

Q & A

Q. What are the established synthetic routes for (4-methyl-3,4-dihydro-2H-1,4-benzoxazin-2-yl)methanol?

The compound is synthesized via Lewis acid-catalyzed SN2-type ring-opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization . Alternative methods include cyclization of intermediates derived from 2-methoxyanilines and 2-bromoethanol under acidic conditions (e.g., HBr), yielding hydroxy-substituted benzoxazines . Reaction optimization often involves refluxing in methanol or ethanol with catalysts like barium hydroxide .

Q. How is the molecular structure of this compound validated?

Structural validation combines single-crystal X-ray diffraction (using SHELX software for refinement ), thin-layer chromatography (TLC) for purity assessment (solvent system: acetone/methanol/chloroform 2:1:1) , and spectroscopic techniques (NMR, IR). Enzyme assays (e.g., EC 1.14.11.59 for benzoxazinone-glucoside metabolism) may further confirm functional groups .

Q. What are the key physicochemical properties influencing its reactivity?

Critical properties include boiling point (e.g., ~323°C for analogous derivatives ), density (~1.057 g/cm³ ), and polarity (dictated by the hydroxyl and methyl groups). These properties guide solvent selection (e.g., ethanol for recrystallization ) and reaction conditions (e.g., acidic cleavage of ethers ).

Advanced Research Questions

Q. How can regioselectivity challenges in O-alkylation be addressed during synthesis?

Regioselective O-alkylation is achieved using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base, which minimizes N-alkylation byproducts. This method ensures preferential formation of the acyclic intermediate, which undergoes intramolecular amidation .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Contradictions arise from tautomerism (e.g., keto-enol forms) or solvent-dependent shifts . Iterative refinement via high-resolution crystallography (SHELXL ) and 2D NMR (e.g., HSQC, HMBC) clarifies ambiguous signals. Comparative analysis with derivatives (e.g., 5-nitro or 7-methyl analogs ) provides reference data.

Q. How is the compound’s bioactivity evaluated in cardiovascular models?

In vivo assays measure mean arterial pressure (MAP) and heart rate (HR) in hypertensive rats. Derivatives are screened for affinity to imidazoline binding sites (IBS) and α-adrenergic receptors , with structure-activity relationships (SAR) guiding optimization (e.g., compound 4h in showed dual IBS/α₂ activity).

Q. What computational methods predict metabolic pathways for this benzoxazine derivative?

Density functional theory (DFT) models the stability of intermediates during enzymatic oxidation (e.g., by EC 1.14.11.59 ). Molecular docking simulates interactions with cytochrome P450 enzymes or glucosyltransferases to predict metabolite formation .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.